![molecular formula C15H8ClF3N2O4 B14494065 {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile CAS No. 65107-90-6](/img/structure/B14494065.png)
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chloro, trifluoromethyl, phenoxy, and nitrophenoxy groups, making it a versatile molecule in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile typically involves multiple steps. One common method involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperatures ranging from 0 to 50°C. After the reaction, the mixture is washed and subjected to azeotropic distillation to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is optimized to enhance yield and reduce waste. The process involves the use of sulfur trioxide as a catalyst and dichloroethane as a solvent. The reaction conditions are carefully controlled to maximize the selectivity and yield of the nitration product, achieving a yield of approximately 81% .
化学反応の分析
Types of Reactions
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of substituted phenoxy compounds.
科学的研究の応用
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile has several applications in scientific research:
作用機序
The mechanism of action of {5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile involves the inhibition of specific enzymes. For instance, its derivatives, such as acifluorfen, inhibit the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis in plants . This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes lipid peroxidation and cell damage.
類似化合物との比較
Similar Compounds
Acifluorfen: A similar compound used as an herbicide, known for inhibiting protoporphyrinogen oxidase.
Fluoroglycofen: Another herbicide with similar structural features and mode of action.
Fomesafen: A selective herbicide with a similar chemical structure and application.
Uniqueness
{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile stands out due to its unique combination of functional groups, which confer specific reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
特性
CAS番号 |
65107-90-6 |
|---|---|
分子式 |
C15H8ClF3N2O4 |
分子量 |
372.68 g/mol |
IUPAC名 |
2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]acetonitrile |
InChI |
InChI=1S/C15H8ClF3N2O4/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(21(22)23)14(8-10)24-6-5-20/h1-4,7-8H,6H2 |
InChIキー |
YEZDAOYWHXURAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


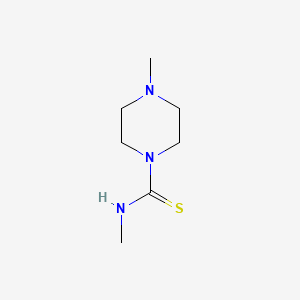
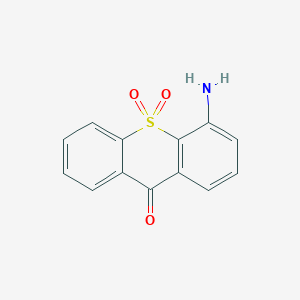


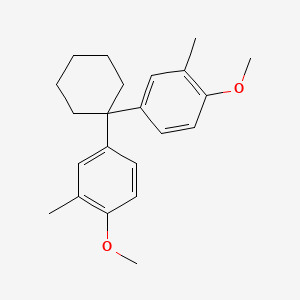

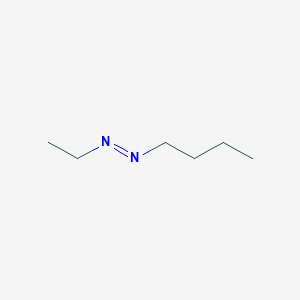

![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
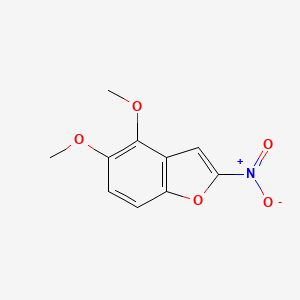
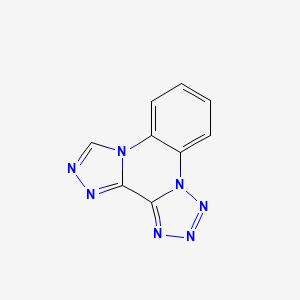
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)
